molecular formula C20H23FN2O2 B11333381 2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide

2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B11333381
M. Wt: 342.4 g/mol
InChI Key: HOWAGXDRBDUMFW-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the intermediate: The reaction between 2-fluorobenzoyl chloride and 4-methylphenylamine in the presence of a base such as triethylamine to form 2-fluoro-N-(4-methylphenyl)benzamide.

    Introduction of the morpholine ring: The intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and morpholine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-4-methylphenol
  • 2-bromobenzamide
  • N-(4-methylphenyl)benzamide

Uniqueness

2-fluoro-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C20H23FN2O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-fluoro-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzamide

InChI

InChI=1S/C20H23FN2O2/c1-15-6-8-16(9-7-15)19(23-10-12-25-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24)

InChI Key

HOWAGXDRBDUMFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2F)N3CCOCC3

Origin of Product

United States

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